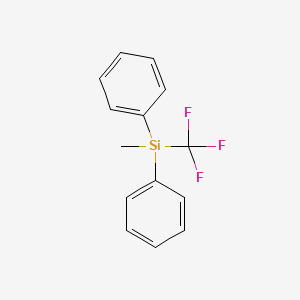
Methyl(diphenyl)(trifluoromethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(diphenyl)(trifluoromethyl)silane is an organosilicon compound with the molecular formula C14H13F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a silicon atom, which is also bonded to a methyl group and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(diphenyl)(trifluoromethyl)silane typically involves the reaction of trifluoromethyltrimethylsilane with diphenylmethylsilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl(diphenyl)(trifluoromethyl)silane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: It can be reduced to form simpler silicon compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and halides. The reactions are typically carried out in polar solvents like THF or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(diphenyl)(trifluoromethyl)silane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance bioavailability and metabolic stability.
Medicine: It is employed in the development of new drugs, particularly those targeting enzymes and receptors that interact with trifluoromethylated compounds.
Industry: The compound is used in the production of specialty chemicals, including materials with unique electronic and optical properties
Mechanism of Action
The mechanism by which Methyl(diphenyl)(trifluoromethyl)silane exerts its effects involves the generation of a highly reactive trifluoromethyl anion (CF3-) intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-silicon bonds. The presence of the trifluoromethyl group can also stabilize transition states and intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Trifluoromethyltrimethylsilane (CF3Si(CH3)3):
Triethyl(trifluoromethyl)silane (CF3Si(C2H5)3): Used for similar applications but offers different reactivity and selectivity due to the presence of ethyl groups.
Trifluoromethylphenylsilane (CF3Si(C6H5)3): Another trifluoromethylating reagent with distinct properties due to the phenyl groups
Uniqueness: Methyl(diphenyl)(trifluoromethyl)silane is unique due to the combination of a trifluoromethyl group with both methyl and phenyl groups attached to the silicon atom. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
167907-22-4 |
|---|---|
Molecular Formula |
C14H13F3Si |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
methyl-diphenyl-(trifluoromethyl)silane |
InChI |
InChI=1S/C14H13F3Si/c1-18(14(15,16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
APFQDSDHIOUCHH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
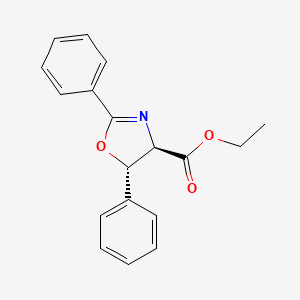
![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)
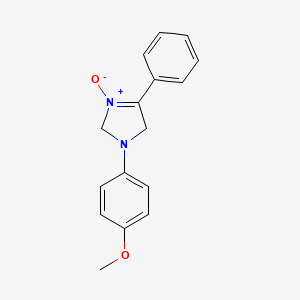
![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
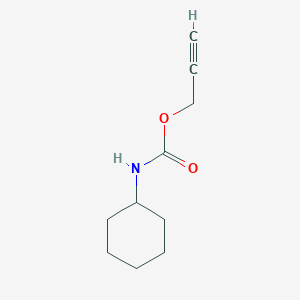
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
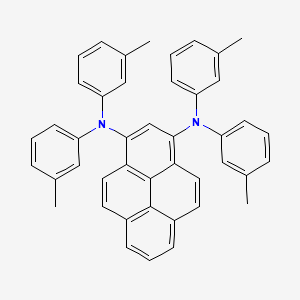

![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)

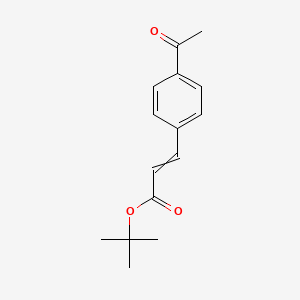
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
